METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE
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Overview
Description
METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE is a complex organic compound that belongs to the class of triazolo pyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo pyridine moiety, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of dry toluene and molecular sieves can enhance the yield and reduce the reaction time . The process is optimized to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated aromatics in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: Known for its biological activities, including enzyme inhibition and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits anticancer activity and kinase inhibition.
3-Hydroxytriazolo[4,3-a]pyridine: Used in medicinal chemistry for its therapeutic potential.
Uniqueness
METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE is unique due to its specific structural features, which confer distinct biological activities and applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for further study.
Properties
IUPAC Name |
methyl 2-[3-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-24-13-5-3-4-12(8-13)20(10-16(21)25-2)26(22,23)14-6-7-15-18-17-11-19(15)9-14/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAHBZYLYGXZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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